molecular formula C7H8N4S B073387 9-methyl-6-methylsulfanylpurine CAS No. 1127-75-9

9-methyl-6-methylsulfanylpurine

Cat. No.: B073387
CAS No.: 1127-75-9
M. Wt: 180.23 g/mol
InChI Key: WSHSHJGZEQTGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-6-methylsulfanylpurine is a purine derivative with a methyl group at the N9 position and a methylsulfanyl (SCH₃) group at the C6 position.

Key Properties of 6-MMP (Closest Analog):

  • Molecular Formula: C₆H₆N₄S
  • Molecular Weight: 166.2 g/mol
  • UV/Vis: λmax = 219 nm, 289 nm
  • Synthesis: Typically involves alkylation of 6-mercaptopurine with methyl iodide under basic conditions .

Properties

CAS No.

1127-75-9

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

9-methyl-6-methylsulfanylpurine

InChI

InChI=1S/C7H8N4S/c1-11-4-10-5-6(11)8-3-9-7(5)12-2/h3-4H,1-2H3

InChI Key

WSHSHJGZEQTGJO-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CN=C2SC

Canonical SMILES

CN1C=NC2=C1N=CN=C2SC

Other CAS No.

1127-75-9

Synonyms

9-Methyl-6-(methylthio)-9H-purine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-methylsulfanylpurine typically involves the alkylation of 6-methylthiopurine. One common method includes the reaction of 6-methylthiopurine with methyl iodide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production methods for 9-methyl-6-methylsulfanylpurine are not extensively documented in the literature. the general approach involves large-scale synthesis using similar alkylation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-methyl-6-methylsulfanylpurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur at the purine ring, particularly at positions that are not sterically hindered.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Methyl iodide is a common reagent for alkylation reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated purine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9-methyl-6-methylsulfanylpurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It can interact with purine-binding enzymes, affecting their function .

Medicine: Research has explored the potential of 9-methyl-6-methylsulfanylpurine in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of 9-methyl-6-methylsulfanylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives vary widely in biological activity, solubility, and stability based on substituents at C6 and N9. Below is a comparative analysis of 9-methyl-6-methylsulfanylpurine and structurally related compounds:

Table 1: Substituent Effects on Physicochemical Properties

Compound C6 Substituent N9 Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence Source
9-Methyl-6-methylsulfanylpurine SCH₃ CH₃ 180.2* Hypothesized improved lipophilicity Inferred
6-Methylthiopurine (6-MMP) SCH₃ H 166.2 UV-active; antiviral research
6-Chloro-9-(2-nitrophenylsulfonyl)purine Cl 2-nitrophenylsulfonyl 337.7 Antimicrobial intermediate; π-π stacking in crystals
9-Benzyl-6-benzylsulfanylpurine S-benzyl Benzyl 327.4 Synthetic intermediate; bulky groups reduce solubility
6-(4-Methylphenyl)sulfanylpurine S-(4-methylphenyl) H 257.3 Aromatic interactions; kinase inhibition potential

*Calculated based on 6-MMP structure with added N9-CH₃.

Key Comparisons:

Synthetic Methods :

  • 9-Methyl-6-methylsulfanylpurine : Likely synthesized via alkylation of 6-mercaptopurine with methyl iodide at C6, followed by N9 methylation using methylating agents like methyl iodide or dimethyl sulfate.
  • 6-Chloro-9-(2-nitrophenylsulfonyl)purine : Synthesized via sulfonylation of 6-chloropurine using 2-nitrobenzenesulfonyl chloride, requiring triethylamine as a base .
  • 9-Benzyl-6-benzylsulfanylpurine : Uses cesium carbonate and benzyl bromide in DMF, demonstrating the versatility of alkylation strategies for bulky groups .

Biological Activity: 6-MMP: Exhibits antiviral properties, though less potent than its parent compound, 6-mercaptopurine . 6-Chloro-9-(2-nitrophenylsulfonyl)purine: Acts as a key intermediate in antimicrobial agent synthesis, with crystallographic data revealing intermolecular C–H⋯O/N hydrogen bonds critical for stability . 6-(4-Methylphenyl)sulfanylpurine: Potential kinase inhibitor due to aromatic sulfanyl groups enhancing target binding .

Crystallography and Stability :

  • 6-Chloro-9-(2-nitrophenylsulfonyl)purine : Exhibits π-π stacking (centroid distance: 3.90 Å) and C–Cl⋯π interactions (3.25 Å), stabilizing its crystal lattice .
  • 9-Methyl-6-methylsulfanylpurine : Hypothesized to form weaker van der Waals interactions compared to nitro or benzyl derivatives due to smaller substituents.

Safety and Handling :

  • 6-Benzylsulfanyl-9-propylpurin-2-amine : Requires precautions for inhalation and skin contact, reflecting general risks of sulfanyl-purines .
  • 6-MMP : Stable at -20°C for ≥4 years, suggesting 9-methyl derivatives may share similar storage requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.